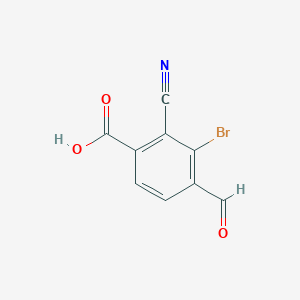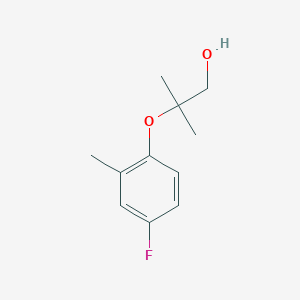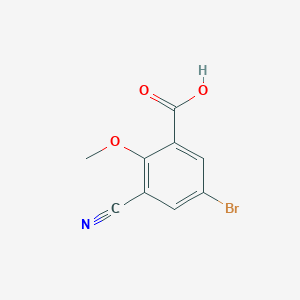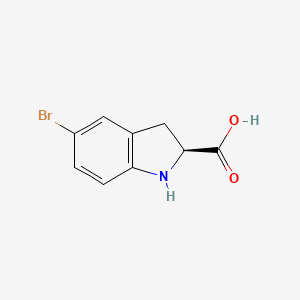
(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, it could be an organic compound, an inorganic compound, a polymer, etc .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions such as addition reactions, substitution reactions, or complex multi-step syntheses .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It could involve techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve acid-base reactions, redox reactions, or other types of chemical reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and other properties .Wissenschaftliche Forschungsanwendungen
Synthetic Biology and Multienzyme Complexes
In synthetic biology, (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid can be utilized in the construction of multienzyme complexes. These complexes are crucial for catalyzing cascade reactions with high efficiency and specificity. The compound could serve as a building block for creating artificial enzyme systems that mimic natural metabolic pathways, leading to advancements in biomanufacturing processes .
Nanotechnology and Nucleic Acid Interactions
This compound may play a role in nanotechnological applications that involve the interaction between ionic liquids and nucleic acids. Its structural properties could be beneficial in stabilizing nucleic acid structures, which is essential for the development of DNA-based sensors and other nanomaterials .
Pharmaceutical Synthesis
(2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid could be a precursor in the synthesis of complex pharmaceuticals. For example, it might be used in the production of drugs that require specific stereochemistry, such as enantiopure α-tetrasubstituted derivatives used in medications like Perindopril .
Biocatalysis Optimization
The compound could be involved in optimizing biocatalysis processes. By serving as a substrate or intermediate, it could enhance the conversion rates of enzymatic reactions, leading to more efficient production of biochemicals .
Gene Therapy and mRNA Therapeutics
In the field of gene therapy and mRNA therapeutics, (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid could be used to modify the environment of therapeutic enzymes and proteins. This modification can improve the stability and activity of these biomolecules, which is critical for effective treatments .
Environmental Biotechnology
This compound’s unique chemical structure could be exploited in environmental biotechnology for the bioremediation of pollutants. It could act as a scaffold for enzymes that degrade toxic substances, thereby reducing environmental pollution .
Analytical Chemistry
In analytical chemistry, (2S)-5-Bromo-2,3-dihydro-1H-indole-2-carboxylic acid could be used as a standard or reagent in chromatographic methods to identify and quantify biological molecules, providing a reference point for complex analyses .
Molecular Biology Research
Lastly, the compound could have applications in molecular biology research, particularly in the study of enzyme kinetics and mechanisms. It could be used to investigate the binding affinities and reaction rates of enzymes, contributing to our understanding of biochemical processes .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-3,8,11H,4H2,(H,12,13)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMWUCRGBBSIIL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1415549.png)

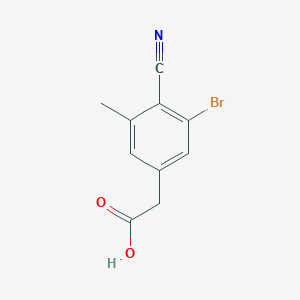
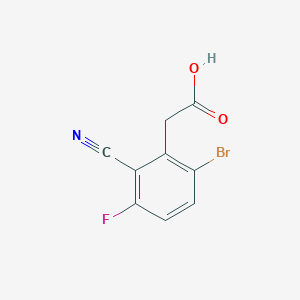
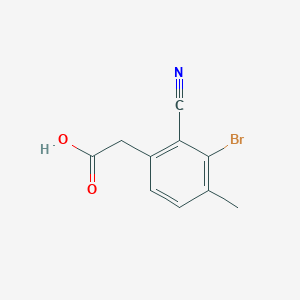
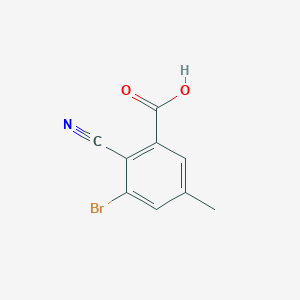
![N-[(3-bromopyridin-4-yl)methyl]cyclopropanamine](/img/structure/B1415562.png)

